2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid
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Overview
Description
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid typically involves multiple steps. One common method includes the reaction of an amine with di-tert-butyl dicarbonate under basic conditions to introduce the Boc protecting group . The spirocyclic structure is then formed through a series of cyclization reactions involving appropriate starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate rigorous purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol is a mild and selective reagent for Boc deprotection.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid primarily involves the reactivity of its functional groups. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites of the molecule . Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
- tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate
- 2-(6-(tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid
Uniqueness
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination allows for versatile synthetic applications and the formation of a wide range of derivatives with potential biological activities .
Properties
Molecular Formula |
C15H25NO4 |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-6-yl]propanoic acid |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-8-15(9-16)6-10(7-15)14(4,5)11(17)18/h10H,6-9H2,1-5H3,(H,17,18) |
InChI Key |
XAKZDEMXQWUWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(C)(C)C(=O)O |
Origin of Product |
United States |
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